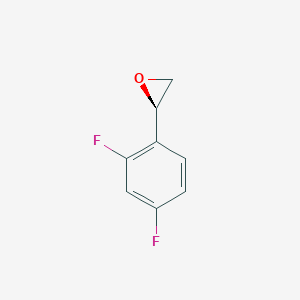

(2S)-2-(2,4-difluorophenyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(2,4-difluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEIKHXTPLYZNR-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851634-77-0, 851634-78-1 | |

| Record name | (2R)-2-(2,4-difluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(2,4-difluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chiral Epoxides As Key Intermediates in Stereoselective Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers. wikipedia.org Their defining structural feature, a strained three-membered ring, imparts high reactivity, making them susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.org This reactivity makes them exceptionally useful intermediates in organic synthesis. rsc.org When an epoxide is chiral, meaning it exists as one of two non-superimposable mirror images (enantiomers), it becomes a powerful tool for stereoselective synthesis—the targeted synthesis of a single, specific stereoisomer.

The importance of stereoselectivity cannot be overstated, particularly in the pharmaceutical industry, where the biological activity of a drug molecule is often exclusive to one enantiomer. Chiral epoxides serve as versatile synthons, allowing for the controlled, stepwise introduction of new functional groups and stereocenters. mdpi.com The ring-opening of a chiral epoxide can proceed with high regio- and stereoselectivity, enabling chemists to construct complex molecular architectures with precise control over the spatial arrangement of atoms. mdpi.com Methods like the Sharpless asymmetric epoxidation provide reliable pathways to access these enantiomerically pure epoxides, which are then used in the total synthesis of natural products and novel therapeutic agents. nih.govresearchgate.net

Table 1: Key Features of Chiral Epoxides in Synthesis

| Feature | Description | Significance in Stereoselective Synthesis |

|---|---|---|

| Three-Membered Ring | A strained cyclic ether structure. | High reactivity allows for facile, controlled ring-opening reactions under various conditions. rsc.org |

| Chirality | The molecule is non-superimposable on its mirror image. | Enables the transfer of stereochemical information, acting as a template for building specific enantiomers of larger molecules. |

| Stereospecific Ring-Opening | Nucleophilic attack occurs at a specific carbon atom with a predictable stereochemical outcome (e.g., inversion of configuration). | Allows for the precise installation of two adjacent functional groups with defined stereochemistry. mdpi.com |

| Versatility | Can be transformed into a wide range of functional groups, including diols, amino alcohols, and ethers. | Serves as a key intermediate for a diverse array of complex target molecules, including pharmaceuticals and natural products. rsc.org |

The Strategic Importance of the 2,4 Difluorophenyl Moiety in Molecular Design

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. nih.gov The (2,4-difluorophenyl) moiety, a benzene ring substituted with two fluorine atoms at specific positions, is particularly effective. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govsigmaaldrich.com

Strategically placing a (2,4-difluorophenyl) group onto a molecule can lead to several beneficial modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond can block oxidation by metabolic enzymes (like cytochrome P450s), thereby increasing the drug's half-life and duration of action. nih.gov

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance oral bioavailability. nih.gov

Modulation of Acidity/Basicity (pKa): As a highly electron-withdrawing element, fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell permeability. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can increase the binding affinity and potency of a drug.

The presence of this moiety is a hallmark of several successful pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal and numerous azole antifungal agents. nih.govmdpi.com

Table 2: Effects of the (2,4-Difluorophenyl) Moiety on Molecular Properties

| Property Modified | Effect of Fluorination | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Blocks sites of enzymatic oxidation. | Longer drug half-life, potentially requiring less frequent dosing. nih.gov |

| Lipophilicity | Generally increases the molecule's affinity for lipids. | Improved absorption and membrane permeation. nih.gov |

| Receptor Binding | Can form unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | Enhanced binding affinity, leading to increased potency and selectivity. |

| Acidity (pKa) | Lowers the pKa of nearby functional groups due to strong electron-withdrawing effects. | Optimized solubility and pharmacokinetic profile at physiological pH. nih.gov |

Overview of Current Research Trajectories and Future Directions for 2s 2 2,4 Difluorophenyl Oxirane

Diastereoselective and Enantioselective Epoxidation Strategies

The controlled introduction of the epoxide functionality with high stereoselectivity is paramount in the synthesis of chiral oxiranes. Various methodologies have been developed to achieve this, ranging from ylide-mediated reactions to catalyst-enabled asymmetric epoxidations.

Ylide-Mediated Epoxidation Protocols, including Sulfoxonium Ylides

Ylide-mediated epoxidation reactions, particularly the Corey-Chaykovsky reaction, offer a direct route to epoxides from carbonyl compounds. nih.gov In this method, a sulfur ylide, such as dimethylsulfoxonium methylide, reacts with an aldehyde or ketone to form the corresponding epoxide. The use of chiral sulfides can induce asymmetry in the epoxidation process. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2,4-difluorobenzaldehyde (B74705) with a chiral sulfonium (B1226848) or sulfoxonium ylide.

The enantioselectivity of the reaction is influenced by several factors, including the structure of the chiral sulfide (B99878), the nature of the base, and the reaction conditions. acs.org The mechanism involves the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent ring closure with the elimination of the sulfide yields the epoxide. The stereochemical outcome is determined by the facial selectivity of the initial attack and the subsequent rotation around the newly formed carbon-carbon bond before ring closure. acs.org While this method is powerful, achieving high enantioselectivity can be challenging and often requires careful optimization of the chiral auxiliary and reaction parameters. wikipedia.org

The general Corey-Chaykovsky reaction for the synthesis of a disubstituted epoxide is depicted below:

Scheme 1: General Corey-Chaykovsky EpoxidationChiral Catalyst-Enabled Asymmetric Epoxidation Approaches (e.g., Jacobsen-type, Sharpless-type)

Catalytic asymmetric epoxidation methods provide a more atom-economical and often more enantioselective alternative to stoichiometric chiral reagents. The Jacobsen-Katsuki and Sharpless epoxidations are two of the most prominent examples. google.comlookchem.com

The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst to epoxidize unfunctionalized alkenes with high enantioselectivity. google.commdpi.com For the synthesis of this compound, this would involve the epoxidation of 2,4-difluorostyrene (B1320911). The catalyst's C₂ symmetry and the steric and electronic properties of the salen ligand effectively control the facial selectivity of the oxygen transfer from an oxidant, such as sodium hypochlorite. google.comnih.gov While highly effective for many alkenes, the enantioselectivity for electron-deficient styrenes can sometimes be lower than for electron-rich or alkyl-substituted alkenes. nih.gov

The Sharpless asymmetric epoxidation is specifically designed for the epoxidation of allylic alcohols. lookchem.com This method utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide. lookchem.comnih.gov The choice of the (+)- or (-)-DET ligand dictates the stereochemistry of the resulting epoxy alcohol with high predictability. lookchem.com To apply this method to the synthesis of this compound, a precursor such as (E)-1-(2,4-difluorophenyl)prop-2-en-1-ol would be required. The resulting chiral epoxy alcohol could then be converted to the target oxirane. The Sharpless epoxidation is renowned for its high enantioselectivity across a broad range of allylic alcohol substrates. lookchem.comnih.gov

| Method | Catalyst/Reagent | Substrate | Key Features |

| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | Alkene (e.g., 2,4-difluorostyrene) | High enantioselectivity for unfunctionalized alkenes. google.commdpi.com |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl tartrate | Allylic alcohol | Predictable and high enantioselectivity based on tartrate chirality. lookchem.com |

Stereoselective Conversion of Precursors (e.g., Substituted Propanones, Butenols)

An alternative and often highly effective strategy involves the stereoselective conversion of prochiral precursors that already contain the 2,4-difluorophenyl moiety.

One such approach starts with a substituted propanone, specifically 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (2,4-difluorophenacyl bromide). The asymmetric reduction of the carbonyl group in this precursor, for instance using a Corey-Bakshi-Shibata (CBS) catalyst, can furnish a chiral bromohydrin with high enantiomeric excess. nih.gov This chiral bromohydrin can then be cyclized under basic conditions to yield the desired this compound. This method offers excellent control over the stereochemistry at the benzylic carbon.

Another strategy involves the use of substituted butenols, such as (E)-1-(2,4-difluorophenyl)but-2-en-1-ol. As mentioned earlier, the Sharpless asymmetric epoxidation of such an allylic alcohol would provide a diastereomerically and enantiomerically enriched epoxy alcohol. lookchem.comnih.gov Subsequent chemical manipulation of the remaining hydroxyl group would lead to the target oxirane.

Furthermore, the asymmetric epoxidation of fluoroolefins can be achieved using chiral dioxiranes generated in situ from a chiral ketone and an oxidant like Oxone. libretexts.org Fructose-derived ketones have been shown to be effective catalysts for the epoxidation of various olefins with good to high enantioselectivity. libretexts.orgmdpi.com The reaction of 2,4-difluorostyrene under these conditions could provide a direct route to the chiral epoxide.

Synthetic Routes to Essential Precursors for this compound

The efficient synthesis of the target oxirane is intrinsically linked to the availability of suitable precursors. The following sections detail methods for preparing the necessary fluorinated aromatic compounds and their subsequent conversion to alkenes and carbonyl derivatives.

Functionalization Methods for Fluorinated Aromatic Compounds

The starting point for the synthesis of the key precursors is typically 1,3-difluorobenzene (B1663923). numberanalytics.com A common and effective method for introducing a carbonyl group onto this aromatic ring is the Friedel-Crafts acylation . nih.gov For instance, reacting 1,3-difluorobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride yields 2,4-difluoroacetophenone. google.com

Similarly, acylation with chloroacetyl chloride provides 2-chloro-1-(2,4-difluorophenyl)ethanone (2,4-difluoro-α-chloroacetophenone), a versatile intermediate. nih.govresearchgate.net This reaction is typically carried out using a Lewis acid catalyst. researchgate.net These ketone derivatives can then be further elaborated into the required epoxidation precursors.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Difluorobenzene | Acetyl chloride | AlCl₃ | 2,4-Difluoroacetophenone google.com |

| 1,3-Difluorobenzene | Chloroacetyl chloride | AlCl₃ | 2-Chloro-1-(2,4-difluorophenyl)ethanone nih.govresearchgate.net |

Another important precursor, 2,4-difluorobenzaldehyde, can be synthesized from 1,3-difluorobenzene and carbon monoxide under pressure with AlCl₃ and HCl as catalysts.

Preparation of Corresponding Substituted Alkenes and Carbonyl Derivatives

With the key carbonyl compounds in hand, the next step is their conversion into the immediate precursors for epoxidation.

Substituted Alkenes: The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes. libretexts.org For example, 2,4-difluorobenzaldehyde can be reacted with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide and a strong base, to generate 2,4-difluorostyrene. nih.govlibretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides tend to favor the Z-alkene, while stabilized ylides often yield the E-alkene. acs.org

Carbonyl Derivatives: As previously mentioned, Friedel-Crafts acylation is a primary method for producing the necessary ketone precursors. google.comresearchgate.net For instance, the synthesis of 2,4-difluoroacetophenone is a key step. google.com This ketone can then be subjected to various reactions. For example, α-bromination would yield 2-bromo-1-(2,4-difluorophenyl)ethan-1-one.

Alternatively, a Grignard reaction can be employed. The reaction of the Grignard reagent derived from 1-bromo-2,4-difluorobenzene (B57218) with an appropriate aldehyde, such as acetaldehyde, would yield a secondary alcohol. wikipedia.org This alcohol could then be oxidized to the corresponding ketone or used as a precursor for an alkene through dehydration.

Process Development and Optimization in the Synthesis of this compound

The efficient synthesis of the chiral epoxide, this compound, a key intermediate in various chemical syntheses, hinges on meticulous process development and optimization. Key areas of focus include the fine-tuning of reaction parameters, the implementation of strategies to ensure high stereochemical purity, and considerations for transitioning the synthesis from a laboratory setting to a larger, potentially industrial, scale.

Reaction Condition Tuning for Maximized Yield and Purity

The successful synthesis of epoxides, or oxiranes, relies heavily on the careful selection and optimization of reaction conditions. The formation of the oxirane ring on the 2-(2,4-difluorophenyl) scaffold can be approached through several established methods, each with parameters that can be tuned to enhance both the yield and purity of the final product.

One common route involves the epoxidation of an alkene precursor using an oxidizing agent. The choice of catalyst and oxidant system is paramount. For instance, manganese-based catalysts have proven effective in epoxidation reactions. organic-chemistry.org Optimization in such systems involves adjusting the catalyst loading, which can be as low as 0.1-1.0 mol%, and the choice of additives like sodium acetate (B1210297) or salicylic (B10762653) acid, which can significantly increase the reaction rate. organic-chemistry.org The use of hydrogen peroxide (H₂O₂) as a terminal oxidant is often favored due to its environmental friendliness, though it may require activation by a suitable catalyst and careful pH control, often with a bicarbonate buffer. organic-chemistry.org

Another prevalent method is the Corey-Chaykovsky reaction, where a ketone, such as 2,4-difluoro-α-chloroacetophenone, is treated with a sulfur ylide, commonly generated from trimethylsulfoxonium (B8643921) iodide and a base. researchgate.net The optimization of this process includes the choice of solvent, with combinations like toluene (B28343) and aqueous sodium hydroxide (B78521) being utilized, and temperature control to manage reaction kinetics and minimize side reactions. researchgate.net

Temperature is a critical variable across all synthetic approaches. For example, certain organocatalyzed reactions show a marked improvement in selectivity when the temperature is lowered to 0 °C. acs.org Conversely, some syntheses may require elevated temperatures, such as 70-80 °C, to proceed at a reasonable rate. google.com The purification of the resulting epoxide, often an oil, can be achieved through methods like silica (B1680970) gel column chromatography or crystallization, which significantly improves the final purity. researchgate.netnih.gov

Table 1: Influence of Reaction Parameters on Epoxidation Reactions

| Parameter | Variable | Effect on Yield and Purity | Source(s) |

| Catalyst System | Manganese salts with peracetic acid | Exhibits high catalytic activity and selectivity for certain olefins. | organic-chemistry.org |

| Non-heme iron complex with H₂O₂ | Creates highly chemo- and enantioselective epoxidizing species. | organic-chemistry.org | |

| Trifluoroacetone with H₂O₂ | Allows for chemoselective epoxidation in high yields under mild conditions. | organic-chemistry.org | |

| Reagents | Trimethylsulfoxonium iodide (TMSI) | Used in the Corey-Chaykovsky reaction to convert ketones to epoxides. | researchgate.net |

| Solvent | Toluene / aq. NaOH | A biphasic system used in ylide-based epoxidation. | researchgate.net |

| Diethyl ether (Et₂O) | Can significantly increase yield in certain copper-catalyzed reactions. | acs.org | |

| Temperature | 0 °C | Can lead to a notable increase in enantioselectivity, sometimes at the cost of yield. | acs.org |

| Room Temperature | Often used as a standard condition, but may not be optimal for selectivity. | nanobioletters.com | |

| Additives | Bicarbonate buffer | Essential for pH control in some H₂O₂-based epoxidations. | organic-chemistry.org |

| Salicylic acid / Sodium acetate | Can enhance the rate of manganese-catalyzed epoxidation reactions. | organic-chemistry.org |

Strategies for Enhancing Diastereomeric and Enantiomeric Purity

Achieving high enantiomeric purity is the foremost challenge in the synthesis of this compound. This requires the use of asymmetric synthesis strategies that can selectively produce the desired (S)-enantiomer.

Asymmetric catalysis is a leading strategy. This involves using a chiral catalyst that directs the reaction towards the formation of one enantiomer over the other. For related syntheses, copper catalysts paired with chiral BOX (bisoxazoline) ligands have been shown to produce products with high enantiomeric ratios (er), such as 98:2. acs.org The choice of the specific chiral ligand is critical, as minor structural changes in the ligand can dramatically impact the observed enantioselectivity. acs.org

Biocatalysis offers a powerful alternative for achieving high stereoselectivity. chemrxiv.org Enzymes, such as ene reductases, can catalyze reactions with exceptional yield and selectivity under mild conditions. chemrxiv.org For the synthesis of chiral fluorinated compounds, ene reductases have been used for the asymmetric reduction of α-fluoroenones, where the geometry of the starting alkene can determine which enantiomer of the product is formed. chemrxiv.org This highlights the potential of enzymatic methods for producing enantiopure building blocks for the target oxirane.

Organocatalysis, the use of small organic molecules as catalysts, represents another important avenue. Chiral bifunctional catalysts, such as those based on squaramide or amino acids, can effectively induce enantioselectivity in reactions like Michael additions, which can be a key step in a multi-step synthesis of chiral molecules. organic-chemistry.orgresearchgate.net These catalysts often work by creating a well-defined chiral environment around the reactants, guiding the formation of the desired stereoisomer with enantiomeric excesses (ee) reported from 86% up to 97% in analogous systems. researchgate.net

Table 2: Methods for Enhancing Stereochemical Purity

| Strategy | Method/Catalyst | Reported Purity | Key Optimization Factors | Source(s) |

| Asymmetric Catalysis | Copper-catalysis with chiral ligands (e.g., L3, L4) | >99:1 er | Ligand structure, solvent (Et₂O), low temperature (0 °C) | acs.org |

| Chiral amino acid-based hydroxamic acids | High enantioselectivity | Catalyst loading, solvent choice | organic-chemistry.org | |

| Biocatalysis | Ene Reductase Enzymes | High yield and selectivity | Substrate geometry (E/Z), enzyme selection | chemrxiv.org |

| Organocatalysis | (R,R)-TUC-catalyzed Michael addition | up to 97% ee | Catalyst structure, base (DABCO) for subsequent cyclization | researchgate.net |

Scalability Considerations for Academic and Potential Industrial Synthesis

Transitioning a synthetic route from a small-scale academic laboratory setting to a larger, potentially industrial, scale introduces a new set of challenges. Key considerations include cost, safety, robustness, and the practicality of purification methods.

The cost of reagents and catalysts is a major factor. Syntheses that rely on expensive transition metals like iridium or complex, multi-step ligand syntheses may be prohibitively expensive for large-scale production. acs.org In contrast, methods that utilize inexpensive and readily available materials, such as simple manganese salts, hydrogen peroxide, and common organic solvents, are more attractive for industrial applications. organic-chemistry.org The two-step synthesis starting from 2,4-difluoro-α-chloroacetophenone is an example of a potentially scalable route due to the accessibility of the starting materials. researchgate.net

Process safety and robustness are critical. Reactions must be well-understood and controllable on a large scale. This includes managing the heat generated from exothermic reactions and ensuring that reaction conditions, such as temperature and reagent addition rates, can be precisely maintained. The use of highly reactive or unstable intermediates must be carefully managed.

Purification at scale also requires different approaches. While column chromatography is a standard technique in the lab, it is often impractical and costly for large quantities. Scalable purification methods such as crystallization and distillation are preferred. The fact that a related oxirane intermediate has been successfully crystallized is a positive indicator for its potential industrial purification. researchgate.net The development of a robust crystallization process would be a critical step in ensuring high purity on a large scale.

Nucleophilic Ring-Opening Reactions of the Oxirane

The high ring strain (approximately 13 kcal/mol) of the oxirane ring is the primary driving force for its reactions with nucleophiles. wikipedia.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a carbon-oxygen bond. nih.gov

The regioselectivity of the nucleophilic attack on the asymmetric this compound is dictated by both steric and electronic factors, which are heavily influenced by the reaction conditions.

Under basic or neutral conditions , the ring-opening follows a classic SN2 pathway. The nucleophile preferentially attacks the sterically least hindered carbon atom, which is the unsubstituted CH₂ group (C3). This is due to the strong interaction between the nucleophile and the epoxide, where steric repulsion governs the reaction pathway. acs.org This attack results in the formation of a secondary alcohol.

Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons. wikipedia.orgresearchgate.net The reaction then proceeds via a mechanism with significant SN1 character. A partial positive charge develops on the ring carbons, which is better stabilized at the more substituted, benzylic carbon (C2) due to the influence of the adjacent 2,4-difluorophenyl group. Consequently, the nucleophile attacks the more substituted carbon. wikipedia.orgresearchgate.net

The stereochemistry of these reactions is well-defined. The SN2 attack involves a backside attack on the electrophilic carbon, resulting in an inversion of the stereochemical configuration at the center of attack. researchgate.netksu.edu.sa Since the starting material is the (2S)-enantiomer, the stereochemistry of the products is predictable and controlled. For example, attack at the C3 position proceeds with retention of the configuration at the C2 stereocenter, while attack at the C2 position leads to its inversion.

The electrophilic nature of the oxirane ring allows it to react with a wide array of nucleophiles.

Azoles: The reaction with azoles, particularly 1H-1,2,4-triazole, is of significant pharmaceutical importance as it forms the core of many antifungal drugs. In a basic medium (e.g., in the presence of sodium hydride in DMF), the triazole anion acts as the nucleophile. drugfuture.com The attack occurs at the less hindered C3 carbon of the oxirane, leading to the formation of a key intermediate in the synthesis of drugs like posaconazole (B62084). researchgate.netdrugfuture.com

Cyanides: The cyanide ion (CN⁻) is a potent carbon nucleophile that opens the epoxide ring to form β-hydroxy nitriles, which are valuable synthetic intermediates. drugfuture.comgoogle.com The reaction is typically regioselective, with the cyanide attacking the least substituted carbon atom of the epoxide. google.com This process can be carried out using reagents like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide, sometimes with the aid of a Lewis acid or base catalyst to enhance reactivity and selectivity. google.com

Amines: Primary and secondary amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohols. ksu.edu.salumenlearning.com The reaction is generally conducted by heating the amine with the epoxide, sometimes in a solvent like ethanol. The regioselectivity follows the general principle of attack at the less hindered carbon under neutral or basic conditions. ksu.edu.sa For instance, piperazine (B1678402) derivatives can be reacted with aryl epoxides to construct more complex molecules. chemicalbook.com

Interactive Table: Nucleophilic Ring-Opening Reactions

| Nucleophile Class | Example Nucleophile | Typical Product Structure | Regioselectivity (Basic/Neutral) | Key Application |

| Azoles | 1H-1,2,4-triazole | 1-((2R)-1-(2,4-difluorophenyl)-1-hydroxypropan-2-yl)-1H-1,2,4-triazole | Attack at C3 (less hindered) | Antifungal drug synthesis |

| Cyanides | Sodium Cyanide | 3-hydroxy-3-(2,4-difluorophenyl)butanenitrile | Attack at C3 (less hindered) | Synthesis of β-hydroxy nitriles |

| Amines | Piperazine | 1-(4-((2R)-2-hydroxy-2-(2,4-difluorophenyl)propyl)piperazin-1-yl)ethan-1-one | Attack at C3 (less hindered) | Synthesis of bioactive molecules |

The outcome of the ring-opening reaction is highly dependent on the specific conditions employed.

Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Polar aprotic solvents like DMF and DMSO are often used for reactions involving anionic nucleophiles, such as in the reaction with triazole. drugfuture.com

Temperature: Higher temperatures are often required to drive reactions with less reactive nucleophiles or to overcome activation barriers. However, elevated temperatures can sometimes lead to side reactions or reduced selectivity. acs.org

Catalysis:

Base Catalysis: Strong bases like sodium hydride (NaH) are used to deprotonate weakly acidic nucleophiles like 1,2,4-triazole (B32235), generating a more potent nucleophile for the ring-opening reaction. drugfuture.com

Lewis Acid Catalysis: Lewis acids such as boron trifluoride (BF₃), zinc bromide (ZnBr₂), or metal triflates (e.g., Cu(OTf)₂) can be used to activate the epoxide. nih.govyoutube.com The Lewis acid coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. youtube.comcore.ac.uk This coordination also enhances the carbocationic character at the benzylic C2 position, favoring attack at this site. wikipedia.org

Electrophilic Activation and Intramolecular Rearrangement Pathways

In the presence of Lewis acids, this compound can undergo rearrangement reactions in addition to intermolecular nucleophilic attack. This transformation, known as the Meinwald rearrangement, typically converts epoxides into carbonyl compounds. nih.gov

The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of the C-O bond to form a carbocationic intermediate. This intermediate is most stable when the positive charge is on the benzylic carbon (C2). Subsequently, a 1,2-hydride shift from the C3 to the C2 position occurs, leading to the formation of an aldehyde, 2-(2,4-difluorophenyl)propanal. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the efficiency and selectivity of this rearrangement. nih.govyoutube.com

Chemo- and Diastereoselective Transformations Originating from the Oxirane Ring

The chirality of this compound makes it an invaluable building block for the asymmetric synthesis of complex molecules. The reactions involving this oxirane are often highly diastereoselective, meaning the pre-existing stereocenter directs the formation of new stereocenters with a high degree of control.

A prominent example is the synthesis of the antifungal agent posaconazole. researchgate.netdrugfuture.comchemicalbook.com In the synthetic route, a chiral epoxide precursor related to this compound is used. The nucleophilic attack by 1,2,4-triazole occurs at the less hindered carbon, and the stereochemistry at the benzylic carbon is preserved throughout a series of subsequent transformations. This ensures that the final complex molecule is obtained as the correct diastereomer, which is crucial for its biological activity. researchgate.net

Fundamental Studies on Thermal Stability and Epoxide Ring Cleavage Mechanisms

Epoxides are known to be thermally labile due to their inherent ring strain. wikipedia.orgnih.gov While specific thermal analysis data for this compound is not widely published, general principles of epoxide decomposition can be applied. Thermal decomposition of epoxides can proceed through various mechanisms, often involving homolytic cleavage of the C-C or C-O bonds to form diradical intermediates. osti.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2s 2 2,4 Difluorophenyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of (2S)-2-(2,4-difluorophenyl)oxirane. In ¹H NMR, the chemical shifts and coupling patterns of the protons on the oxirane ring and the difluorophenyl group provide key insights into their connectivity. The protons of the oxirane ring typically appear as a complex multiplet due to their diastereotopic nature and coupling to each other and to the adjacent aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom generally appears as a single sharp line, simplifying the spectrum and allowing for the straightforward identification of the number of distinct carbon environments. libretexts.org For this compound, distinct signals would be expected for the two carbons of the oxirane ring and the six carbons of the difluorophenyl ring, with the carbons bearing fluorine atoms showing characteristic splitting patterns in coupled spectra.

Table 1: Representative NMR Data for Phenyl-Substituted Oxiranes

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Typical Assignment |

| ¹H | 2.5 - 4.5 | Multiplet | Oxirane ring protons |

| ¹H | 6.8 - 7.5 | Multiplet | Aromatic protons |

| ¹³C | 45 - 60 | Singlet (decoupled) | Oxirane ring carbons |

| ¹³C | 125 - 165 (C-F coupling) | Doublet | Aromatic carbons |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern of the aromatic ring.

¹⁹F NMR for Characterization of the Fluorinated Aromatic System

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds. wikipedia.orghuji.ac.il Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides strong, sharp signals with a wide chemical shift range, which minimizes signal overlap. wikipedia.org

In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are highly sensitive to their position on the phenyl ring and the electronic effects of the oxirane substituent. Furthermore, the ¹⁹F nuclei will couple to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), providing valuable information for confirming the substitution pattern of the aromatic ring.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex molecular structures and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the oxirane ring and between adjacent protons on the difluorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com It is used to definitively assign the proton signals to their corresponding carbon atoms in the oxirane ring and the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the oxirane ring and the difluorophenyl group by showing correlations between the oxirane protons and the aromatic carbons, and vice-versa.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the attachment of the 2,4-difluorophenyl group to the oxirane ring and aiding in the assignment of all proton and carbon signals. kashanu.ac.ir

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org For this compound, techniques like electrospray ionization (ESI) would be employed to generate molecular ions. rsc.org

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of product ions. uab.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the opening of the epoxide ring and cleavage of the bond between the phenyl group and the oxirane ring, leading to fragment ions corresponding to the difluorophenyl moiety and the epoxide unit. nih.govresearchgate.net The analysis of these fragments helps to confirm the presence of both the difluorophenyl group and the oxirane ring within the molecule.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Epoxide Ring Signature

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. bdu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bdu.ac.in For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring and the oxirane ring, C-F stretching of the difluorophenyl group, and C-O stretching of the ether linkage in the epoxide. A key signature of the epoxide ring is the asymmetric ring stretching vibration, often observed in the 800-950 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. oberlin.edu For this compound, Raman spectroscopy would also reveal the characteristic vibrations of the aromatic ring and the epoxide ring, providing a more complete vibrational profile of the molecule.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By diffracting X-rays off a single crystal of this compound or a suitable derivative, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.govbenthamopen.com

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. mdpi.com

Conformation: The preferred three-dimensional arrangement of the atoms in the solid state.

Absolute Configuration: For a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute stereochemistry at the chiral center, confirming the (S) configuration. mdpi.com

Computational Chemistry and Theoretical Studies of 2s 2 2,4 Difluorophenyl Oxirane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. nih.govsid.ir By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For (2S)-2-(2,4-difluorophenyl)oxirane, DFT calculations are crucial for understanding its fundamental chemical nature. Methods like the B3LYP hybrid functional are often employed to obtain optimized geometries and harmonic force fields, which serve as the foundation for further computational analysis. nih.gov

The rotational freedom around the single bond connecting the difluorophenyl ring and the oxirane ring allows for multiple conformations of this compound. Conformational analysis using DFT is performed to identify the most stable spatial arrangements (conformers) and their relative energies. By systematically rotating the phenyl ring relative to the epoxide, a potential energy surface can be mapped out.

The thermodynamic stability of each conformer is evaluated based on its calculated Gibbs free energy. The global minimum on the potential energy surface corresponds to the most stable conformer, which is the most populated at thermal equilibrium. The analysis typically reveals that conformers minimizing steric hindrance between the ortho-fluorine atom and the epoxide ring are energetically favored.

Table 1: Calculated Thermodynamic Parameters for Conformers of this compound This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

| Conformer (Dihedral Angle C-C-C-O) | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A (0°) | 2.5 | 2.4 | 2.6 | 1.2 |

| Conformer B (60°) | 0.0 | 0.0 | 0.0 | 98.3 |

| Conformer C (120°) | 3.1 | 3.0 | 3.2 | 0.4 |

| Conformer D (180°) | 5.0 | 4.9 | 5.1 | <0.1 |

DFT calculations are a powerful tool for predicting spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. worktribe.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable functional (such as B3LYP or WP04) and basis set, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netgithub.io

Calculations are performed on the optimized, low-energy conformers, and the predicted shifts are averaged based on their Boltzmann populations to yield a final predicted spectrum. worktribe.com These theoretical values can then be correlated with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts This table contains hypothetical data illustrating the correlation between calculated and experimental values.

| Fluorine Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| F (Position 2) | -110.5 | -111.2 | +0.7 |

| F (Position 4) | -104.8 | -105.3 | +0.5 |

Reaction Pathway Elucidation and Transition State Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. vu.nl For this compound, this is particularly relevant for understanding the regioselectivity and stereoselectivity of its characteristic epoxide ring-opening reactions.

For this compound, the electronic-withdrawing nature of the difluorophenyl group influences the stability of potential intermediates and transition states, thereby affecting both the rate and regioselectivity of the ring-opening process.

Table 3: Calculated Kinetic and Thermodynamic Data for a Hypothetical Ring-Opening Reaction This table presents hypothetical data for the base-catalyzed ring-opening of this compound with a nucleophile (Nu⁻).

| Parameter | Attack at Cα (Benzylic) | Attack at Cβ |

| Activation Energy (ΔG‡, kcal/mol) | 18.5 | 22.1 |

| Reaction Free Energy (ΔG_rxn, kcal/mol) | -10.2 | -9.8 |

The outcome of epoxide ring-opening reactions is governed by a delicate interplay of steric and electronic factors. nih.govnih.gov Under basic or neutral conditions, SN2-type reactions are common, where the nucleophile typically attacks the less sterically hindered carbon atom. vu.nl For this compound, this would be the terminal epoxide carbon (Cβ).

However, the 2,4-difluorophenyl substituent exerts a strong electronic influence. The electron-withdrawing fluorine atoms can affect the partial positive charges on the epoxide carbons and influence the stability of the transition states. Computational methods like activation strain analysis or energy decomposition analysis can be used to disentangle these effects, quantifying how substrate strain and interaction energy between the reactants control the reaction barrier and ultimate regioselectivity. vu.nlnih.gov

Molecular Dynamics (MD) Simulations on Systems Involving this compound

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent interactions, and the behavior of the molecule in a more realistic, dynamic environment. nih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Simulate its interaction with a biological target, such as an enzyme active site, to understand binding modes and intermolecular forces.

Study its diffusion and transport properties in various media.

These simulations can complement structural and biochemical studies by providing a detailed, time-resolved picture of molecular interactions and dynamics. nih.gov

Quantum Chemical Characterization of Epoxide Ring Strain and Reactivity Descriptors

The inherent reactivity of epoxides, a class of three-membered cyclic ethers, is largely attributed to their significant ring strain. This strain arises from the deviation of the bond angles within the oxirane ring from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. chemistrysteps.comlibretexts.org Computational quantum chemistry provides a powerful lens through which to investigate and quantify the electronic and structural properties that govern this reactivity. In the case of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals, theoretical studies offer valuable insights into its stability and reaction mechanisms.

To understand the electronic factors governing the reactivity of this compound, reactivity descriptors derived from quantum chemical calculations, such as Mulliken population analysis and frontier molecular orbital (FMO) theory, are employed.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of the electron distribution. researchgate.net These charges are valuable in identifying potential sites for nucleophilic or electrophilic attack. In a molecule like this compound, the electronegative oxygen atom in the epoxide ring is expected to carry a significant negative charge, while the adjacent carbon atoms will be more electropositive. The fluorine atoms on the phenyl ring will also influence the charge distribution across the entire molecule. While specific Mulliken charges for this compound are not published, a hypothetical distribution based on general principles is presented in Table 5.4.1. The carbon atom of the epoxide ring attached to the difluorophenyl group (C1) is anticipated to be more electrophilic than the other epoxide carbon (C2) due to the electron-withdrawing nature of the aromatic substituent.

Table 5.4.1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| O (epoxide) | -0.50 |

| C1 (epoxide, attached to phenyl) | +0.15 |

| C2 (epoxide) | +0.05 |

| F (para) | -0.25 |

| F (ortho) | -0.25 |

Note: These values are illustrative and not based on specific calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier molecular orbital theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atom of the epoxide ring and the π-system of the phenyl ring, while the LUMO is expected to be an antibonding orbital (σ*) of the C-O bonds in the epoxide ring. Nucleophilic attack, a characteristic reaction of epoxides, involves the interaction of the nucleophile's HOMO with the epoxide's LUMO. libretexts.org The difluorophenyl group's electron-withdrawing nature would be expected to lower the energy of the LUMO, making the epoxide more susceptible to nucleophilic attack compared to an unsubstituted phenyl oxirane. Hypothetical HOMO, LUMO, and energy gap values are presented in Table 5.4.2 to illustrate these concepts.

Table 5.4.2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

|---|---|

| EHOMO | -9.5 |

| ELUMO | -0.5 |

| ΔE (LUMO-HOMO) | 9.0 |

Note: These values are illustrative and not based on specific calculations for this molecule.

Applications of 2s 2 2,4 Difluorophenyl Oxirane As a Chiral Synthon in Complex Organic Synthesis

Stereoselective Synthesis of Chiral Fluorinated Alcohols and Diols

The primary utility of (2S)-2-(2,4-difluorophenyl)oxirane lies in its susceptibility to nucleophilic ring-opening reactions. This process allows for the creation of new stereocenters and the introduction of diverse functionalities, leading to the formation of chiral fluorinated alcohols and diols. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, which can be tuned to favor either SN1 or SN2-type mechanisms, thereby controlling the regioselectivity and stereoselectivity of the product. nih.gov

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring from the backside, resulting in an inversion of configuration at that center. libretexts.org This predictable stereochemical outcome is fundamental to its use as a chiral synthon. For instance, the reaction with various nucleophiles can yield a range of 1,2-disubstituted products where the stereochemistry is precisely controlled.

In contrast, acid-catalyzed ring-opening reactions can exhibit more SN1 character. Protonation of the epoxide oxygen creates a better leaving group, and the subsequent nucleophilic attack may occur at the more substituted carbon, which can better stabilize a partial positive charge. nih.govlibretexts.org The difluorophenyl group influences the electronic nature of the adjacent benzylic carbon, affecting the regiochemical outcome of these acid-catalyzed openings.

The controlled ring-opening of this chiral epoxide is a key step in the synthesis of more complex molecules, where the resulting chiral alcohol or diol moiety forms a core structural element. For example, the enantioconvergent synthesis of chiral fluorenols has been developed using related racemic secondary alcohols, highlighting the importance of generating chiral alcohol functionalities in complex scaffolds. nih.govorganic-chemistry.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Azide (N₃⁻) | SN2 | Azido alcohol | Precursor for amines and N-heterocycles |

| Thiol (R-SH) | SN2 | Hydroxy thioether | Introduction of sulfur functionalities |

| Amine (R-NH₂) | SN2 | Amino alcohol | Core structure in many pharmaceuticals |

| Water (H₂O) / Acid | SN1-like | Diol | Formation of 1,2-diols |

Formation of Diverse Nitrogen-Containing Heterocycles (e.g., Triazole-Substituted Propanols)

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. acs.org The epoxide serves as an electrophilic partner for nitrogen nucleophiles, leading to the formation of key intermediates that can be further cyclized or elaborated.

A prominent example is the synthesis of 1,2,4-triazole-substituted propanols. mdpi.comresearchgate.netnih.gov The synthesis typically begins with the ring-opening of the racemic epoxide, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, with various nucleophiles. google.comresearchgate.net For instance, reacting the epoxide with linear or cyclic alkylamines in the presence of a lipase (B570770) catalyst, such as Candida antarctica lipase B (CAL-B), can produce optically enriched fluconazole (B54011) analogues. matilda.science This chemoenzymatic approach demonstrates the value of combining biocatalysis with traditional synthesis to achieve high enantioselectivity. matilda.science

The reaction of the epoxide with 1H-1,2,4-triazole itself is a crucial step in the synthesis of several antifungal drugs. This reaction creates a key intermediate containing both the difluorophenyl and triazole moieties, with the stereochemistry dictated by the starting chiral epoxide. This intermediate is then carried forward to construct the final complex heterocyclic drug molecule. khanacademy.orgbuchler-gmbh.comnih.gov

The versatility of this synthon extends to the creation of other nitrogen heterocycles. The amino alcohol functionality, generated from the ring-opening with ammonia (B1221849) or primary amines, is a common precursor for synthesizing heterocycles like pyrimidines, pyrazines, and piperazines, which are important pharmacophores. acs.orgbuchler-gmbh.comnih.govnih.gov

Precursor in the Synthesis of Pharmaceutically Relevant Molecules (e.g., Antifungal Agents, Orexin (B13118510) Receptor Antagonists)

The structural motif derived from this compound is a cornerstone of several major pharmaceutical agents, particularly in the class of triazole antifungals. The specific stereochemistry and the difluorophenyl group are critical for the biological activity of these drugs.

Antifungal Agents: This chiral epoxide is a key intermediate in the synthesis of potent antifungal drugs such as Posaconazole (B62084), Voriconazole, and Ravuconazole. khanacademy.orgresearchgate.net

Posaconazole: The synthesis of a key chiral intermediate for posaconazole is achieved through a chemoenzymatic process. nih.govku.edu This involves the lipase-catalyzed resolution of a precursor alcohol, which is then converted to the required chiral epoxide intermediate. researchgate.net

Voriconazole: The synthesis of voriconazole, a second-generation triazole antifungal, also relies on an intermediate derived from a difluorophenyl ketone precursor, which is stereoselectively converted to the final product containing a chiral hydroxy group adjacent to the difluorophenyl ring.

Fluconazole Analogues: Optically enriched analogues of fluconazole have been synthesized by reacting the corresponding triazole-substituted epoxide with various amines, demonstrating enhanced antifungal activity against certain fungal strains like Aspergillus. matilda.science

Orexin Receptor Antagonists: The fluorophenyl oxirane moiety is also relevant in the synthesis of orexin receptor antagonists, a class of drugs used to treat insomnia. For example, the synthesis of the dual orexin receptor antagonist (DORA) Lemborexant involves intermediates that share structural similarities. The general strategy often involves inducing chirality from an epoxide intermediate. While several DORAs like Suvorexant, Lemborexant, and Daridorexant are now approved, the development of new antagonists often relies on chiral building blocks to achieve the precise three-dimensional structure required for potent receptor binding.

Table 2: Pharmaceutically Relevant Molecules Derived from this compound Precursors

| Drug Name | Therapeutic Class | Role of the Chiral Synthon |

|---|---|---|

| Posaconazole | Antifungal | Forms the core chiral backbone ((3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl)methanol. nih.gov |

| Voriconazole | Antifungal | Constitutes the (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol structure. |

| Ravuconazole | Antifungal | Forms the (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol structure. khanacademy.org |

| Orexin Receptor Antagonists (e.g., Lemborexant) | Insomnia Treatment | Fluorophenyl groups and chiral centers derived from epoxide-like precursors are common structural features. |

Design and Synthesis of Epoxide-Containing Peptidomimetics and Analogues

Epoxides, particularly chiral ones, serve as powerful tools in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. nih.govmatilda.science In this context, the epoxide functionality acts as an electrophilic "warhead."

This strategy is widely employed in the development of irreversible enzyme inhibitors, especially for cysteine proteases like calpains. nih.gov The epoxide ring is incorporated into a peptide-like scaffold. When the peptidomimetic binds to the enzyme's active site, a nucleophilic residue, such as the thiol group of cysteine, attacks one of the epoxide carbons. libretexts.org This ring-opening reaction forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. khanacademy.orgnih.gov

The synthesis of these peptidomimetics is a convergent process where the epoxide moiety is typically introduced late in the synthetic sequence to avoid premature ring-opening. nih.gov A peptide-like chain is first constructed, and then it is coupled to a pre-formed chiral epoxide. The stereochemistry of the epoxide is crucial for ensuring the correct orientation within the enzyme's active site to facilitate the covalent modification.

While specific examples detailing the use of this compound in published peptidomimetics are not prominent, its properties make it a suitable candidate for such applications. The chiral center would help in achieving stereospecific binding, and the difluorophenyl group could engage in hydrophobic or aromatic interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity. The synthesis would involve coupling the this compound unit to a peptide or a non-peptidic scaffold designed to target a specific enzyme. researchgate.netku.edu

Future Research Directions and Emerging Methodologies for 2s 2 2,4 Difluorophenyl Oxirane

Development of Novel Catalytic Systems for Enhanced Stereocontrol in its Transformations

The stereochemistry of the oxirane ring is paramount to the biological activity of the final pharmaceutical product. Consequently, achieving high stereocontrol in the transformations of (2S)-2-(2,4-difluorophenyl)oxirane is a major focus of research. Future advancements are centered on the development of innovative catalytic systems that can precisely control the outcome of its ring-opening reactions.

Detailed research findings indicate a move towards sophisticated catalysts that can offer high enantioselectivity and regioselectivity. For instance, the use of chiral (salen)Co(II) catalysts in hydrolytic kinetic resolution (HKR) has been effective for resolving racemic epoxides by selectively catalyzing the ring-opening of one enantiomer, leaving the other, desired enantiomer untouched. acs.org While this is a resolution of a racemic mixture, the principle of using chiral catalysts for selective transformations is key.

Emerging strategies also include the use of frustrated Lewis pairs (FLPs) and silver-based catalysts for the ring-opening of oxiranes. researchgate.netacs.org FLPs, for example, have been shown to catalyze the reductive opening of oxetanes, a related class of cyclic ethers, with high control over the reaction pathway. acs.org The application of such systems to the stereoselective ring-opening of this compound with various nucleophiles is a promising area of investigation. Furthermore, stereodivergent synthesis using sulfur ylides presents a paradigm for creating either E- or Z-alkenes from the same starting materials, and analogous control over the stereochemical outcome of oxirane transformations is a significant goal. acs.org

| Catalytic System Type | Potential Application to this compound | Anticipated Advantage |

| Chiral (salen)Co(II) | Selective ring-opening with various nucleophiles | High enantioselectivity |

| Frustrated Lewis Pairs (FLPs) | Catalytic, stereocontrolled addition of nucleophiles | Metal-free catalysis, unique reactivity patterns |

| Silver-based Catalysts | Fluorination and other functionalization reactions | Access to novel fluorinated analogues |

| Chiral Organocatalysts | Asymmetric ring-opening reactions | Avoidance of heavy metals, milder reaction conditions |

Integration with Flow Chemistry and Continuous Processing for Efficient and Scalable Production

The pharmaceutical industry is increasingly adopting flow chemistry and continuous manufacturing to improve efficiency, safety, and scalability. The synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients (APIs) are well-suited for this transition.

Continuous flow processes offer several advantages over traditional batch production, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of chiral epoxides, flow chemistry enables the use of immobilized catalysts, which can be packed into a reactor bed for continuous operation without the need for downstream separation. acs.org This has been demonstrated in the telescoped continuous flow synthesis of chiral epoxy alcohols, where an asymmetric allylboration was followed by an in-line epoxidation. acs.org

The production of triazole antifungal intermediates, for which this compound is a precursor, is also being explored in continuous flow systems. rsc.org This approach allows for the integration of multiple reaction steps into a single, uninterrupted process, reducing manual handling and the potential for contamination. acs.orgrsc.org The ability to precisely control reaction parameters in a microreactor can lead to higher yields and purities of the desired product. rsc.org

| Process Parameter | Advantage in Continuous Flow | Relevance to this compound Production |

| Reaction Temperature | Precise control, rapid heating and cooling | Improved selectivity and reduced byproduct formation |

| Residence Time | Uniform reaction time for all molecules | Higher conversion and consistency |

| Reagent Mixing | Efficient and rapid mixing | Enhanced reaction rates and yields |

| Safety | Small reaction volumes, better heat dissipation | Safe use of energetic reagents like peroxides |

| Scalability | Scaling out by running multiple reactors in parallel | Seamless transition from laboratory to industrial production |

Advanced Computational Design and Machine Learning Approaches for New Analogue Discovery and Reactivity Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and process development. For this compound, these approaches offer the potential to accelerate the discovery of new, more potent analogues and to predict their reactivity, thereby streamlining synthesis.

Machine learning algorithms, trained on large datasets of chemical reactions and biological activity, can be used to predict the antifungal properties of novel compounds derived from this compound. nih.govnih.govscilit.comresearchgate.net These models can identify key molecular features that contribute to antifungal activity, guiding the design of new analogues with improved efficacy. scilit.com For instance, machine learning models have been developed to predict fluconazole (B54011) resistance in Candida albicans, demonstrating the potential of these techniques in the antifungal field. frontiersin.org

Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms and predict the reactivity of different substrates. nih.govacs.org For example, DFT calculations have been used to elucidate the divergent reactivity of dihydroisoquinolines with Meldrum's acid, revealing the subtle electronic factors that control the reaction outcome. acs.org Similar studies on the ring-opening reactions of this compound could predict which nucleophiles will react and with what regioselectivity and stereoselectivity, thus saving significant experimental effort.

| Computational Approach | Application | Potential Impact |

| Machine Learning (ML) | Prediction of antifungal activity of new analogues | Accelerated discovery of more potent drug candidates. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity | Design of analogues with improved pharmacokinetic properties. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity | Rational design of synthetic routes and optimization of reaction conditions. nih.gov |

| Molecular Docking | Simulating the binding of analogues to target enzymes | Understanding the molecular basis of antifungal action and designing more specific inhibitors. |

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For this compound, this translates to the development of more environmentally benign methods for its synthesis and subsequent transformations.

A key focus is the replacement of traditional oxidants, such as meta-chloroperoxybenzoic acid (mCPBA), with greener alternatives. Hydrogen peroxide (H₂O₂) is an attractive option as its only byproduct is water. organic-chemistry.orgmdpi.com The use of H₂O₂ in combination with catalysts like manganese or organocatalysts such as 2,2,2-trifluoroacetophenone (B138007) has been shown to be effective for the epoxidation of a wide range of alkenes, including electron-deficient ones. organic-chemistry.orgyoutube.com Electrochemical methods for epoxidation are also emerging, using water as the oxygen source and avoiding the need for chemical oxidants altogether. rsc.org

The choice of solvent is another critical aspect of green chemistry. The development of reactions that can be performed in water or in recyclable, non-toxic solvents is a high priority. Furthermore, the principles of atom economy are being applied to the design of synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. The synthesis of voriconazole, which utilizes this compound, is the subject of ongoing research to improve its efficiency and reduce its environmental impact. patsnap.comgoogle.comgoogle.com

| Green Chemistry Principle | Application in the Chemistry of this compound | Example |

| Use of Safer Solvents | Replacing chlorinated solvents with more benign alternatives | Performing reactions in ethanol, water, or ionic liquids. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources | Biocatalytic production of precursors. nih.gov |

| Catalysis | Employing catalytic rather than stoichiometric reagents | Use of manganese catalysts for epoxidation with H₂O₂. organic-chemistry.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product | Ring-opening reactions that are 100% atom economical. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Development of highly active catalysts that do not require high temperatures. |

Q & A

Q. Basic Methodology :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : NMR distinguishes diastereomers, while NOESY correlations confirm spatial arrangement of fluorophenyl and oxirane groups .

Advanced Challenge :

Degradation under acidic/alkaline conditions generates impurities like 3-(2,4-difluorophenyl)propanoic acid . Accelerated stability studies (40°C/75% RH) paired with LC-MS identify degradation pathways and guide storage protocols .

How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Q. Advanced Mechanistic Insight :

- Steric effects : The ortho-fluorine atoms hinder nucleophilic attack at the more substituted oxirane carbon, favoring regioselective opening at the less hindered position.

- Electronic effects : Electron-withdrawing fluorine groups polarize the epoxide ring, increasing electrophilicity and reaction rates with soft nucleophiles (e.g., thiols) .

Experimental Validation :

Kinetic studies using competitive nucleophiles (e.g., azide vs. hydroxide) under varying pH conditions quantify these effects. DFT calculations further predict transition-state geometries .

What strategies mitigate racemization during the synthesis and purification of this compound?

Q. Advanced Methodology :

- Low-temperature crystallization : Isolate the compound at −20°C to prevent thermal racemization.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates) during multi-step syntheses .

- Chromatography : Use flash chromatography with silica gel modified with chiral selectors to retain enantiopurity .

Case Study :

Patent data reveal that racemization during voriconazole synthesis is minimized by maintaining reaction pH < 4 and avoiding protic solvents .

How does the fluorination pattern on the phenyl ring impact the biological activity of derivatives of this compound?

Q. Advanced Structure-Activity Relationship (SAR) :

- 2,4-Difluoro substitution : Enhances lipophilicity and membrane permeability, critical for antifungal agents targeting ergosterol biosynthesis .

- Comparative studies : Analogues with mono-fluoro or trifluoro substituents show reduced potency due to altered electronic interactions with cytochrome P450 enzymes .

Validation :

In vitro assays against Candida albicans demonstrate that 2,4-difluoro derivatives exhibit MIC values 10-fold lower than non-fluorinated counterparts .

What role does this compound play in the development of fluorinated biochemical probes?

Advanced Application :

The compound is functionalized with fluorescent tags (e.g., dansyl or BODIPY) to track enzyme-substrate interactions in CYP51 (lanosterol 14α-demethylase) studies. Its rigidity and fluorination improve probe stability in cellular environments .

Methodology :

Click chemistry (e.g., CuAAC) attaches azide-modified probes to alkyne-bearing fluorophores, enabling real-time imaging of fungal ergosterol biosynthesis .

How can computational modeling optimize the synthetic routes for this compound?

Q. Advanced Tool :

- Density Functional Theory (DFT) : Predicts transition-state energies for epoxidation and ring-opening steps, guiding catalyst selection .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, identifying optimal conditions for high ee .

Case Study :

DFT-based screening of chiral salen ligands reduced epoxidation side reactions by 30% in a scaled-up synthesis of efinaconazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.